2-(4-Fluorophenyl)cyclopentan-1-amine
Description
2-(4-Fluorophenyl)cyclopentan-1-amine is a cyclopentane-derived amine with a fluorine-substituted phenyl group at the 2-position and an amine group at the 1-position. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.24 g/mol and a purity of ≥98% (as reported for its structural analog, 1-(4-fluorophenyl)cyclopentan-1-amine) .
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIOJANZHQTSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)cyclopentan-1-amine typically involves several steps. One common method includes the reaction of 4-fluorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate, which is then reduced to yield the desired amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(4-Fluorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
2-(4-Fluorophenyl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Variations
1-(4-Fluorophenyl)cyclopentan-1-amine
- Structure : Fluorophenyl and amine groups are both at the 1-position of the cyclopentane ring.
- Molecular Weight : 179.24 g/mol .
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
- Structure : Fluorophenyl group at the 2-position of a cyclopropane ring; hydrochloride salt form.
- Molecular Weight : 167.64 g/mol (free base) .
- Key Difference : The smaller cyclopropane ring increases molecular rigidity, while the ortho-fluorine substituent introduces steric hindrance and electronic effects distinct from the para-substituted analog .
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
- Structure : Trifluoromethyl (CF₃) group replaces fluorine at the para position.
- Molecular Weight : 229.24 g/mol .
- Key Difference : The electron-withdrawing CF₃ group enhances lipophilicity and may influence metabolic stability compared to fluorine .
2-(4-Chlorophenyl)cyclopropan-1-amine
Structural and Physicochemical Data Table
Key Research Findings
Ring Size Effects :
- Cyclopentane derivatives (e.g., this compound) exhibit greater conformational flexibility compared to cyclopropane analogs (e.g., 2-(4-chlorophenyl)cyclopropan-1-amine), which may influence their interaction with biological targets .
Substituent Electronic Effects :
- Para-fluorinated phenyl groups (as in the target compound) provide moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., in 1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine) significantly increase lipophilicity and metabolic resistance .
Halogen-Specific Interactions :
- Chlorine’s larger size and polarizability (vs. fluorine) may enhance van der Waals interactions in 2-(4-chlorophenyl)cyclopropan-1-amine, though at the cost of increased molecular weight .
Biological Activity
2-(4-Fluorophenyl)cyclopentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula: CHFN
IUPAC Name: this compound
Canonical SMILES: C1CC(C(C1)N)C2=CC=C(C=C2)F
The compound features a cyclopentanamine structure with a fluorophenyl substituent, which contributes to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with cyclopentanone in the presence of a base, followed by reduction to yield the amine product. This multi-step process allows for the incorporation of the fluorophenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It has been shown to modulate various biochemical pathways, which can lead to both therapeutic and adverse effects depending on the context of its use.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects: Studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production in microglial cells, suggesting potential applications in neuroinflammatory conditions .
- Neuroprotective Properties: In models of neuroinflammation, it has been observed to protect against cell death and promote cellular viability, indicating its potential as a neuroprotective agent .
- Cytotoxicity Assessment: The compound's cytotoxic effects were evaluated using assays like MTT, showing varying levels of cell viability across different concentrations. Compounds structurally related to this compound exhibited IC values indicating their effectiveness in inhibiting cell proliferation under certain conditions .
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Microglial Cell Studies:
- Cardiotoxicity Models:
Comparative Analysis
A comparison with similar compounds reveals distinct differences in biological activity and reactivity:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)cyclopentan-1-amine | Chlorine instead of fluorine | Different reactivity profile |
| 2-(4-Bromophenyl)cyclopentan-1-amine | Bromine substituent | Altered binding affinity |
| 2-(4-Methylphenyl)cyclopentan-1-amine | Methyl group | Varied pharmacokinetics |
These comparisons highlight how subtle changes in molecular structure can significantly impact biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
